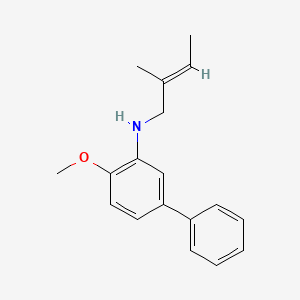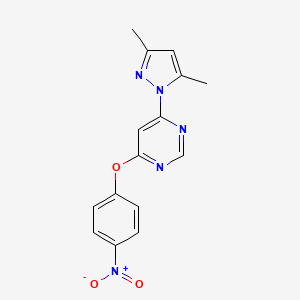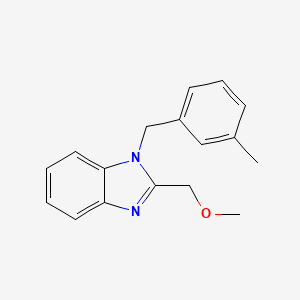
N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine, also known as FN1, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and drug development. This compound is a benzimidazole derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has shown potential applications in various fields of scientific research. In cancer research, N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has also shown that N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has been found to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid protein.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has been found to inhibit the activity of topoisomerase II and induce DNA damage, leading to apoptosis. Inflammation research has shown that N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine can inhibit the activation of NF-κB signaling pathway, which is responsible for the production of inflammatory cytokines. In neurodegenerative disorder research, N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has been found to activate the Nrf2 signaling pathway, which protects neurons from oxidative stress.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has been found to have various biochemical and physiological effects. In cancer research, N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has been found to induce apoptosis and inhibit angiogenesis. Inflammation research has shown that N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine can reduce the production of inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurodegenerative disorder research, N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine has been found to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid protein.
Advantages and Limitations for Lab Experiments
The advantages of using N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine in lab experiments include its high potency and specificity, as well as its ability to inhibit various enzymes and signaling pathways. However, the limitations of using N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine in lab experiments include its low solubility in water and the need for specialized equipment and expertise for its synthesis and handling.
Future Directions
For research on N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine include the development of more potent and selective derivatives, the identification of biomarkers for response prediction, and the development of N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine-based therapies for various diseases.
Synthesis Methods
The synthesis of N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine involves the reaction of 4-fluoroaniline with 2-aminomethylbenzimidazole in the presence of a catalyst. The reaction takes place under reflux in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
properties
IUPAC Name |
N-(4-fluorophenyl)-1-methylbenzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3/c1-18-13-5-3-2-4-12(13)17-14(18)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWFJHSNGOKYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196879 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-fluorophenyl)-1-methyl-1H-benzimidazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(4-fluorophenyl)(4-piperidin-1-ylphenyl)methylene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5764193.png)
![5-chloro-2-[(2-chloro-6-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5764198.png)

![4,4'-[(thioxomethylene)bis(hydrazin-2-yl-1-ylidenemethylylidene)]dibenzoic acid](/img/structure/B5764207.png)

![N-[4-(4-morpholinylmethyl)phenyl]-2-phenylacetamide](/img/structure/B5764227.png)
![N-[2-(4-fluorophenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5764231.png)




![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5764288.png)
![4-[(2,4-dimethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5764296.png)